molecular formula C10H13N B12953410 (S)-1-(2-Vinylphenyl)ethanamine

(S)-1-(2-Vinylphenyl)ethanamine

Cat. No.: B12953410
M. Wt: 147.22 g/mol
InChI Key: VYNYXGYTDWJDJN-QMMMGPOBSA-N
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Description

(S)-1-(2-Vinylphenyl)ethanamine is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Vinylphenyl)ethanamine typically involves the reaction of 2-vinylbenzyl chloride with ammonia or an amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Vinylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(S)-1-(2-Vinylphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Vinylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Vinylphenylamine: Lacks the ethanamine moiety.

    1-(2-Vinylphenyl)ethanol: Contains a hydroxyl group instead of an amino group.

    2-Vinylbenzylamine: Similar structure but different substitution pattern.

Uniqueness

(S)-1-(2-Vinylphenyl)ethanamine is unique due to the presence of both a vinyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1S)-1-(2-ethenylphenyl)ethanamine

InChI

InChI=1S/C10H13N/c1-3-9-6-4-5-7-10(9)8(2)11/h3-8H,1,11H2,2H3/t8-/m0/s1

InChI Key

VYNYXGYTDWJDJN-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C=C)N

Canonical SMILES

CC(C1=CC=CC=C1C=C)N

Origin of Product

United States

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